5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
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Overview
Description
5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide is an organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a methoxy group, and a tetrazole ring attached to a benzamide backbone.
Mechanism of Action
Target of Action
Compounds containing imidazole, a similar heterocyclic moiety, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular levels, contributing to their therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 5-chloro-2-methoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is subsequently reacted with 3-(1H-tetrazol-5-yl)aniline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction:
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while cyclization reactions can produce different heterocyclic compounds.
Scientific Research Applications
5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar benzamide backbone but differs in the substituents attached to the phenyl ring.
5-chloro-N-(4-(1,5-disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide: Another similar compound with a pyrazole ring instead of a tetrazole ring.
Uniqueness
The uniqueness of 5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide lies in its combination of a chloro group, a methoxy group, and a tetrazole ring. This unique structure provides distinct chemical and biological properties that can be leveraged in various scientific applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-13-6-5-10(16)8-12(13)15(22)17-11-4-2-3-9(7-11)14-18-20-21-19-14/h2-8H,1H3,(H,17,22)(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUKTRJDYMCOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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